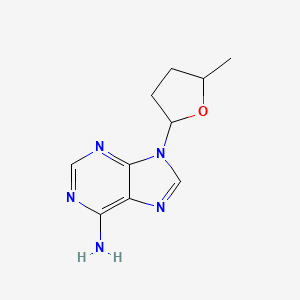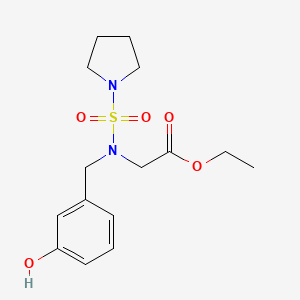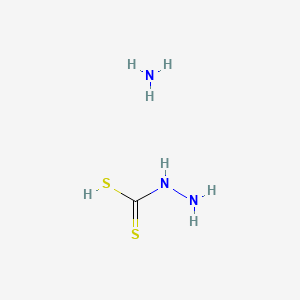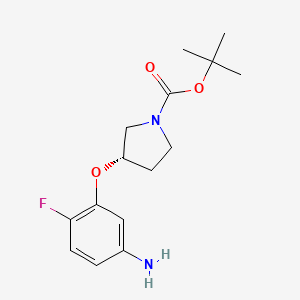![molecular formula C16H14O2 B12088922 (E)-Methyl 3-([1,1'-biphenyl]-4-yl)acrylate](/img/structure/B12088922.png)
(E)-Methyl 3-([1,1'-biphenyl]-4-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[1,1’-Biphenyl]-4-yl-2-propenoic acid, methyl ester is an organic compound with the molecular formula C16H14O2. It is a derivative of biphenyl, a compound consisting of two benzene rings connected by a single bond. This compound is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[1,1’-biphenyl]-4-yl-2-propenoic acid, methyl ester can be achieved through several methods. One common approach is the esterification of (2E)-3-[1,1’-biphenyl]-4-yl-2-propenoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
. This method is particularly useful for sterically hindered substrates and provides high yields of the desired ester.
Industrial Production Methods
In an industrial setting, the production of (2E)-3-[1,1’-biphenyl]-4-yl-2-propenoic acid, methyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of flow microreactors has been shown to enhance the synthesis of esters by providing better heat and mass transfer .
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-[1,1’-Biphenyl]-4-yl-2-propenoic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: (2E)-3-[1,1’-Biphenyl]-4-yl-2-propenoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2E)-3-[1,1’-Biphenyl]-4-yl-2-propenoic acid, methyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of polymers and other materials with specific properties.
Pharmaceuticals: It serves as a precursor for the synthesis of biologically active compounds.
Catalysis: The ester is used in catalytic processes to produce various chemicals.
Mécanisme D'action
The mechanism of action of (2E)-3-[1,1’-biphenyl]-4-yl-2-propenoic acid, methyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-[1,1’-Biphenyl]-4-yl-2-propenoic acid: The parent carboxylic acid of the ester.
Methyl 4’-bromomethylbiphenyl-2-carboxylate: A similar ester with a bromomethyl group instead of the propenoic acid moiety.
Biphenyl-4,4’-dicarboxylic acid dimethyl ester: An ester with two carboxylate groups on the biphenyl structure.
Uniqueness
(2E)-3-[1,1’-Biphenyl]-4-yl-2-propenoic acid, methyl ester is unique due to its conjugated double bond system, which imparts specific electronic properties. This makes it a valuable intermediate in organic synthesis and material science applications.
Propriétés
Formule moléculaire |
C16H14O2 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
methyl (E)-3-(4-phenylphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H14O2/c1-18-16(17)12-9-13-7-10-15(11-8-13)14-5-3-2-4-6-14/h2-12H,1H3/b12-9+ |
Clé InChI |
UHUGJJAYJFINJA-FMIVXFBMSA-N |
SMILES isomérique |
COC(=O)/C=C/C1=CC=C(C=C1)C2=CC=CC=C2 |
SMILES canonique |
COC(=O)C=CC1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)
![N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide](/img/structure/B12088856.png)

![2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide](/img/structure/B12088864.png)
![Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)-](/img/structure/B12088867.png)



![4-[2-(2-Aminooxy-ethoxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B12088904.png)


![Ethyl[2-(methylsulfanyl)ethyl]amine](/img/structure/B12088929.png)

